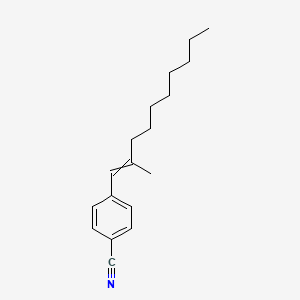
4-(2-Methyldec-1-EN-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyldec-1-en-1-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It features a benzene ring substituted with a nitrile group and a 2-methyldec-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyldec-1-en-1-yl)benzonitrile can be achieved through several methods. Another method includes the Letts nitrile synthesis, where aromatic carboxylic acids react with metal thiocyanates to form nitriles .
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form the nitrile compound . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyldec-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
4-(2-Methyldec-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyldec-1-en-1-yl)benzonitrile involves its interaction with molecular targets through its nitrile and alkyl groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a benzene ring and a nitrile group.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of the 2-methyldec-1-en-1-yl group.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group, used in pharmaceuticals.
Uniqueness
4-(2-Methyldec-1-en-1-yl)benzonitrile is unique due to the presence of the long alkyl chain with a double bond, which imparts distinct chemical and physical properties compared to simpler benzonitriles
Properties
CAS No. |
62856-15-9 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-(2-methyldec-1-enyl)benzonitrile |
InChI |
InChI=1S/C18H25N/c1-3-4-5-6-7-8-9-16(2)14-17-10-12-18(15-19)13-11-17/h10-14H,3-9H2,1-2H3 |
InChI Key |
XCJMXHRKQPIGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC1=CC=C(C=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















